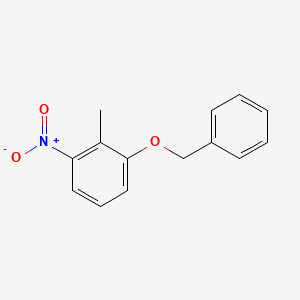

1-(苄氧基)-2-甲基-3-硝基苯

描述

1-(Benzyloxy)-2-methyl-3-nitrobenzene is a substituted nitrobenzene . It has a linear formula of C6H5CH2OC6H3(CH3)NO2, a CAS Number of 61535-21-5, and a molecular weight of 243.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Benzyloxy)-2-methyl-3-nitrobenzene include a refractive index n20/D of 1.5765 (lit.), a boiling point of 150 °C/1.5 mmHg (lit.), and a density of 1.738 g/mL at 25 °C (lit.) .科学研究应用

Medicine: Drug Synthesis Intermediates

1-Benzyloxy-2-methyl-3-nitrobenzene is utilized as an intermediate in the synthesis of complex molecules for pharmaceutical applications. Its nitro group can undergo various chemical reactions, making it a versatile precursor for the construction of pharmacologically active compounds .

Materials Science: Polymer Chemistry

In materials science, this compound serves as a building block in the creation of novel polymers. Its aromatic structure can contribute to the rigidity and thermal stability of the resulting polymers, which are desirable properties in materials engineering .

Environmental Science: Analytical Standards

This compound may be used as a standard in environmental analytical methods to quantify similar organic compounds in soil or water samples, aiding in the monitoring of environmental pollution .

Analytical Chemistry: Chromatography

In analytical chemistry, 1-Benzyloxy-2-methyl-3-nitrobenzene can be employed as a reference compound in chromatographic analysis due to its distinct chemical properties, which allow for clear separation and identification .

Organic Synthesis: Precursor for Heterocyclic Compounds

It is often used as a precursor for synthesizing heterocyclic compounds, which are a core structure in many drugs and agrochemicals. The nitro group can be transformed into various functional groups, expanding the compound’s utility in synthetic routes .

Pharmacology: Metabolite Analogs

In pharmacology, derivatives of 1-Benzyloxy-2-methyl-3-nitrobenzene can mimic certain drug metabolites, helping researchers understand metabolic pathways and the effects of metabolites on drug efficacy and toxicity .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure allows it to act as an inhibitor for certain enzymes. By modifying the benzene ring or the nitro group, it can be tailored to study enzyme kinetics and inhibition mechanisms .

Agriculture: Synthesis of Pesticides

In the agricultural sector, this compound can be used to synthesize pesticides. Its chemical structure can be modified to create compounds that are effective against a wide range of agricultural pests .

作用机制

Target of Action

This compound is a substituted nitrobenzene, and nitrobenzenes are known to undergo electrophilic nitration and Friedel-Crafts acylation reactions . These reactions introduce deactivating, meta-directing substituents on an aromatic ring .

Mode of Action

It’s known that the attached atoms in nitrobenzenes are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .

Pharmacokinetics

It’s known that the compound has a molecular weight of 24326 g/mol , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyloxy-2-methyl-3-nitrobenzene. For instance, the compound has a boiling point of 150 °C/1.5 mmHg and a density of 1.738 g/mL at 25 °C . These physical properties could affect how the compound behaves in different environments.

属性

IUPAC Name |

2-methyl-1-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSZHNXXFIYDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303487 | |

| Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-2-methyl-3-nitrobenzene | |

CAS RN |

20876-37-3 | |

| Record name | 20876-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)